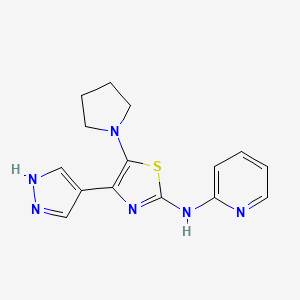
4-(1H-pyrazol-4-yl)-N-pyridin-2-yl-5-pyrrolidin-1-yl-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-pyrazol-4-yl)-N-pyridin-2-yl-5-pyrrolidin-1-yl-1,3-thiazol-2-amine is a complex heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains multiple functional groups, including pyrazole, pyridine, pyrrolidine, and thiazole, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-pyrazol-4-yl)-N-pyridin-2-yl-5-pyrrolidin-1-yl-1,3-thiazol-2-amine typically involves multistep reactions starting from readily available precursors. One common synthetic route involves the condensation of pyrazole-4-carbaldehyde with pyridine-2-amine, followed by cyclization with a thiazole derivative under specific conditions. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like triethylamine or p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
4-(1H-pyrazol-4-yl)-N-pyridin-2-yl-5-pyrrolidin-1-yl-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or thiazole rings using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
4-(1H-pyrazol-4-yl)-N-pyridin-2-yl-5-pyrrolidin-1-yl-1,3-thiazol-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(1H-pyrazol-4-yl)-N-pyridin-2-yl-5-pyrrolidin-1-yl-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with pyrazole, pyridine, pyrrolidine, and thiazole rings, such as:
- 1H-pyrazolo[3,4-b]pyridine derivatives
- 2-(1H-pyrazol-4-yl)-1H-benzimidazoles
- 1,3,4-oxadiazole derivatives
Uniqueness
What sets 4-(1H-pyrazol-4-yl)-N-pyridin-2-yl-5-pyrrolidin-1-yl-1,3-thiazol-2-amine apart is its combination of multiple heterocyclic rings, which imparts unique chemical reactivity and biological activity. This structural complexity allows for diverse applications in various fields of research and industry .
Properties
Molecular Formula |
C15H16N6S |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
4-(1H-pyrazol-4-yl)-N-pyridin-2-yl-5-pyrrolidin-1-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C15H16N6S/c1-2-6-16-12(5-1)19-15-20-13(11-9-17-18-10-11)14(22-15)21-7-3-4-8-21/h1-2,5-6,9-10H,3-4,7-8H2,(H,17,18)(H,16,19,20) |
InChI Key |
FCZVTTGWCSAUGV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=C(N=C(S2)NC3=CC=CC=N3)C4=CNN=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


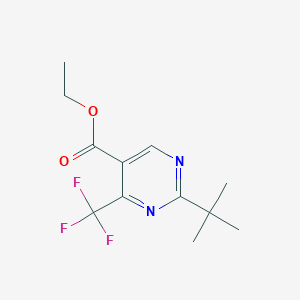
![Ethyl 3-[(2-chlorophenyl)methyl]piperidine-3-carboxylate](/img/structure/B13882182.png)
![6-benzyl-2-pyridin-4-yl-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13882184.png)
![2-methoxy-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,8-naphthyridine](/img/structure/B13882190.png)
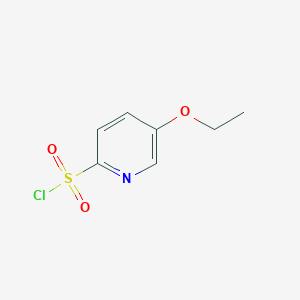
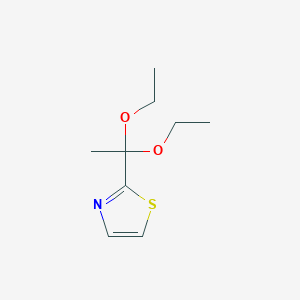
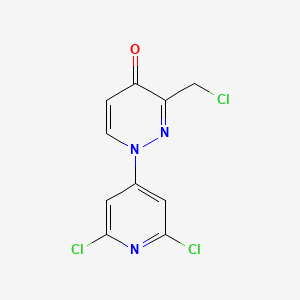
![[2-(3-Pyrrolidin-1-ylpropoxy)phenyl]methanol](/img/structure/B13882213.png)
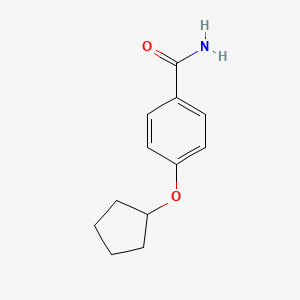
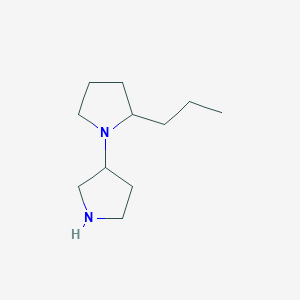

![tert-butyl N-[2-(isoquinolin-5-ylsulfonylamino)-1-phenylethyl]carbamate](/img/structure/B13882233.png)
![4-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butyl methanesulfonate](/img/structure/B13882254.png)
![1-Ethyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine](/img/structure/B13882256.png)
